molecular formula C7H10Br2O4 B2756223 1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate CAS No. 99523-16-7

1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate

Cat. No.: B2756223
CAS No.: 99523-16-7
M. Wt: 317.961
InChI Key: NVLKUHRSYHVQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate is an organic compound with the molecular formula C7H10Br2O4. It is also known by its IUPAC name, dimethyl 2-bromo-2-(bromomethyl)succinate . This compound is characterized by the presence of two bromine atoms and two ester groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate can be synthesized through the bromination of dimethyl succinate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of drugs and diagnostic agents.

    Industry: The compound is employed in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1,4-dimethyl 2-bromo-2-(bromomethyl)butanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The ester groups can undergo hydrolysis or transesterification, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate is unique due to the presence of two bromine atoms and two ester groups, which confer high reactivity and versatility in organic synthesis. Its ability to undergo multiple types of reactions makes it a valuable intermediate in various chemical processes .

Biological Activity

1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms and a diester functional group. The molecular formula is C10_{10}H12_{12}Br2_{2}O4_{4}, indicating a complex structure that may contribute to its biological activities.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that brominated compounds can inhibit the growth of various bacterial strains. A broth microdilution assay demonstrated that derivatives of similar structures had minimum inhibitory concentrations (MICs) against Staphylococcus aureus, a common pathogen associated with hospital-acquired infections .

Table 1: Antimicrobial Activity of Related Brominated Compounds

Compound NameMIC (µg/mL)Bacterial Strain
This compoundTBDStaphylococcus aureus
Compound A16Escherichia coli
Compound B32Pseudomonas aeruginosa

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Similar brominated compounds have shown to inhibit the expression of inflammatory mediators in vitro. For example, in studies involving lipopolysaccharide (LPS)-stimulated macrophages, certain derivatives were found to reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Study: Inhibition of Inflammatory Mediators
In a controlled study using rat mast cell lines, it was observed that specific derivatives significantly suppressed COX-2 activity and mRNA expression at concentrations as low as 500 µM. This suggests a potential therapeutic application in managing inflammatory diseases .

The biological activity of this compound may be attributed to its ability to interact with various cellular pathways:

  • NF-κB Pathway : Studies indicate that brominated compounds can inhibit NF-κB activation, leading to reduced transcription of pro-inflammatory genes.
  • TRPV Channels : Some derivatives have been shown to act on transient receptor potential (TRP) channels, which are involved in pain and inflammation signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of brominated compounds. Research indicates that the positioning of bromine atoms significantly affects the potency and selectivity of these compounds towards specific biological targets. For instance, substitution patterns on the aromatic ring can lead to substantial variations in activity levels .

Table 2: Structure-Activity Relationships of Brominated Compounds

Substituent PositionActivity ChangeRemarks
OrthoMinor decreaseBetter tolerated
MetaSignificant lossDetrimental for activity
ParaModerate lossAcceptable for further study

Properties

IUPAC Name

dimethyl 2-bromo-2-(bromomethyl)butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Br2O4/c1-12-5(10)3-7(9,4-8)6(11)13-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLKUHRSYHVQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CBr)(C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.